

An In-depth Technical Guide to Ethylene Glycol Methacrylate Phosphate (EGMP)

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Compound of Interest

Compound Name: *Ethylene glycol methacrylate
phosphate*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Ethylene Glycol Methacrylate Phosphate** (EGMP), CAS Number 24599-21-1. It is designed to equip researchers, chemists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize this versatile monomer in their work. We will delve into its core chemical principles, synthesis and polymerization protocols, and explore its multifaceted applications, particularly in the biomedical field.

Introduction: The Bifunctional Advantage of EGMP

Ethylene Glycol Methacrylate Phosphate (EGMP) is a unique functional monomer distinguished by its bifunctional structure. It incorporates both a polymerizable methacrylate group and a hydrophilic, reactive phosphate group.^[1] This dual-nature is the cornerstone of its utility, allowing it to act as a bridge between organic polymer networks and inorganic surfaces, or to impart specific bioactive properties to a material.

The methacrylate moiety provides a reactive double bond that readily participates in free-radical polymerization, enabling its incorporation into a wide array of polymer structures.^{[1][2]} The phosphate group, on the other hand, offers a range of functionalities including enhanced adhesion to various substrates like metals, glass, and ceramics, improved corrosion resistance,

flame retardancy, and, crucially for biomedical applications, a high affinity for calcium ions, which can promote biomineralization.[\[1\]](#)[\[3\]](#)[\[4\]](#)

This guide will systematically unpack the properties, synthesis, and applications of EGMP, providing both the theoretical underpinnings and practical methodologies to leverage its unique characteristics.

Physicochemical and Safety Data

A clear understanding of a monomer's fundamental properties and safety profile is paramount before its inclusion in any experimental workflow.

Physicochemical Properties

The key physicochemical properties of EGMP are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	24599-21-1	[5] [6]
Molecular Formula	C ₆ H ₁₁ O ₆ P	[6] [7]
Molecular Weight	210.12 g/mol	[6] [7]
Appearance	Colorless to brown viscous liquid	[1] [3]
Density	1.31 g/mL at 25 °C	[6] [7]
Boiling Point	375.8 °C at 760 mmHg	[6]
Refractive Index	n _{20/D} 1.469	[6]
Flash Point	31 °C	[6] [7]
pKa	1.78 ± 0.10 (Predicted)	[N/A]
Synonyms	2-(Phosphonooxy)ethyl methacrylate, 2-methacryloyloxyethyl phosphate	[5] [6]

Safety and Handling

EGMP requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following primary hazards:

- Corrosive: May be corrosive to metals.[\[5\]](#)
- Skin and Eye Damage: Causes severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)

Recommended Handling Precautions:

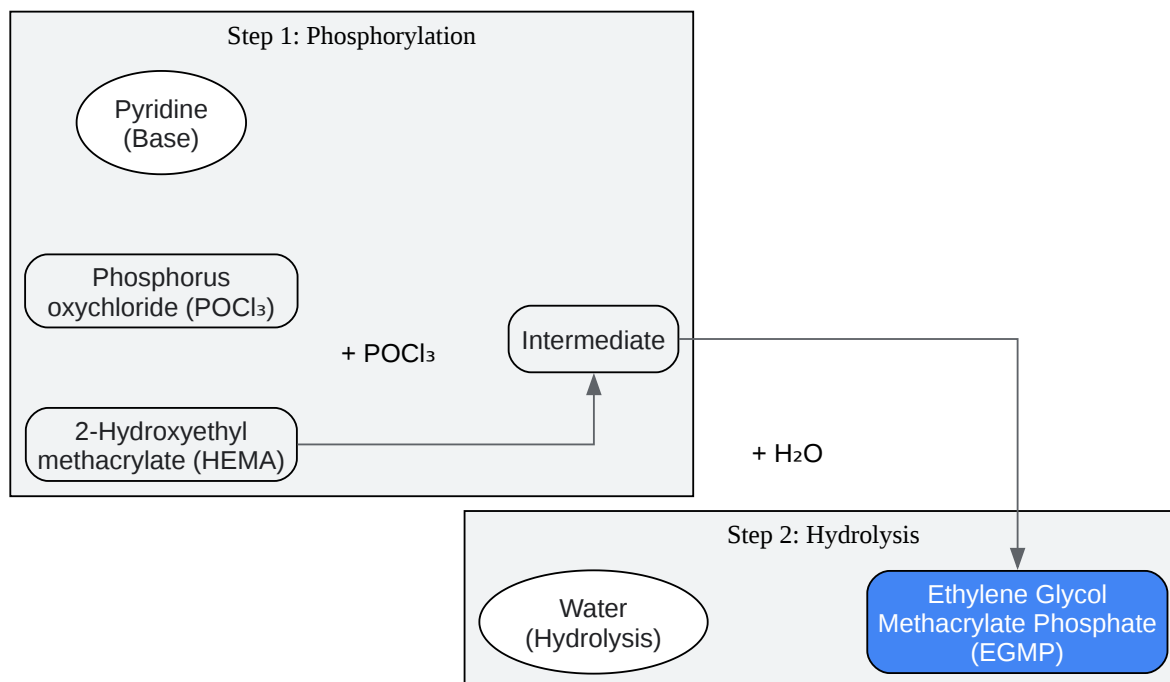
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[8\]](#)
- Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[9\]](#)
- Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep containers tightly closed.[\[8\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, peroxides, and strong acids.[\[10\]](#)
- First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air.[\[10\]](#)

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.

Synthesis of EGMP Monomer

While commercially available, understanding the synthesis of EGMP provides valuable insight into its chemistry and potential impurities. A common laboratory-scale synthesis involves a two-step process: the formation of a hydroxyl-functional methacrylate followed by phosphorylation. A representative synthetic pathway is outlined below, based on analogous esterification and phosphorylation reactions.[\[11\]](#)[\[12\]](#)

Diagram: Synthesis Pathway of EGMP



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Caption: Two-step synthesis of EGMP from 2-hydroxyethyl methacrylate.

Experimental Protocol: Synthesis of EGMP

Materials:

- 2-Hydroxyethyl methacrylate (HEMA)
- Phosphorus oxychloride (POCl_3)
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)

- Deionized water
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

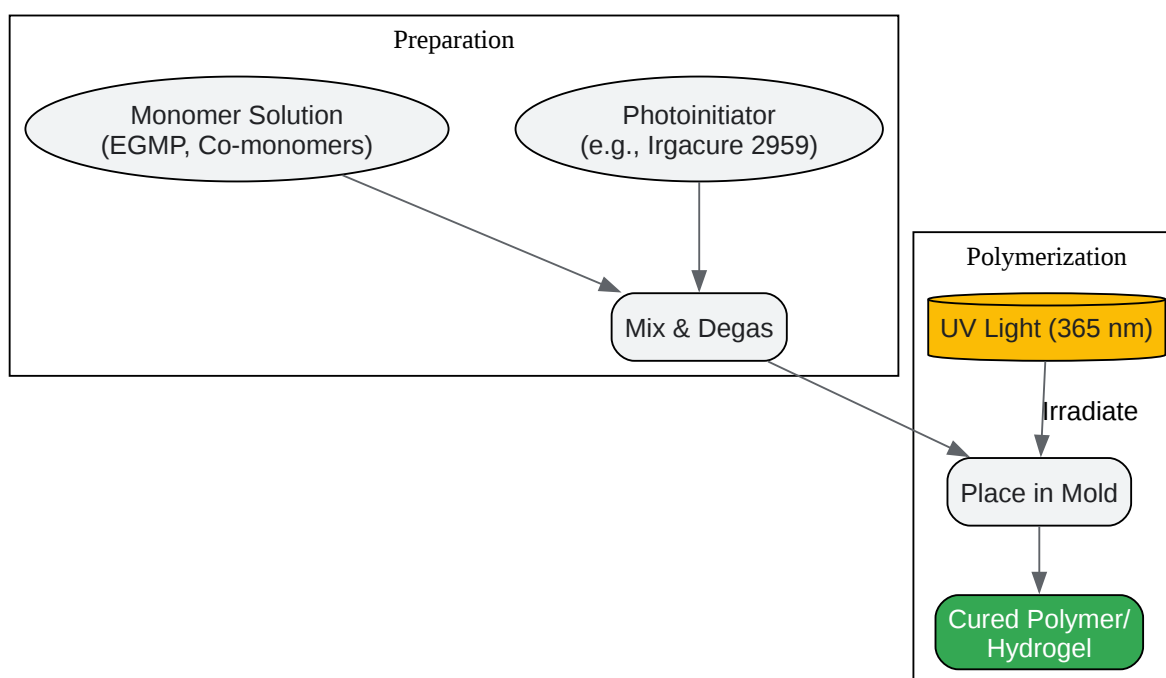
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyethyl methacrylate and anhydrous pyridine in anhydrous DCM.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath.
- **Phosphorylation:** Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
- **Hydrolysis:** Carefully and slowly add deionized water to the reaction mixture while cooling in an ice bath to hydrolyze the remaining P-Cl bonds.
- **Purification:**
 - Separate the organic layer.
 - Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
 - Further purification may be achieved using column chromatography.

Causality: The use of pyridine, a non-nucleophilic base, is crucial to neutralize the HCl generated during the phosphorylation reaction, driving the reaction to completion. The final hydrolysis step is essential to convert the dichlorophosphate intermediate into the desired dihydrogen phosphate product.

Polymerization of EGMP

The methacrylate group in EGMP allows it to be readily polymerized using standard free-radical polymerization techniques.[2][13] UV-initiated photopolymerization is a particularly common and efficient method, especially for biomedical applications like the fabrication of hydrogels, as it allows for rapid, in-situ curing under mild conditions.[9][14]

Diagram: UV-Initiated Free-Radical Polymerization



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Caption: Workflow for UV-initiated polymerization of EGMP.

Experimental Protocol: UV-Initiated Copolymerization of EGMP and PEGDA

This protocol describes the formation of a hydrogel, a common application for EGMP, by copolymerizing it with poly(ethylene glycol) diacrylate (PEGDA).[\[15\]](#)

Materials:

- **Ethylene Glycol Methacrylate Phosphate (EGMP)**
- Poly(ethylene glycol) diacrylate (PEGDA, specify MW, e.g., 700 g/mol)
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 2959)
- Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

- Prepare Precursor Solution:
 - Dissolve PEGDA in PBS to the desired weight percentage (e.g., 20 wt%).
 - Add the desired concentration of EGMP to the PEGDA solution (e.g., 50 mM).[\[15\]](#)
 - Add the photoinitiator to a final concentration of 0.05-0.1 wt%.
- Mixing: Vortex the solution until all components are fully dissolved.
- Molding: Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer thickness).
- Curing: Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) or until polymerization is complete. The intensity of the UV source and the distance from the sample will affect the curing time.[\[16\]](#)
- Post-Curing: Gently remove the resulting hydrogel from the mold and wash it thoroughly with PBS to remove any unreacted monomer or photoinitiator.

Trustworthiness: The protocol's success relies on the photoinitiator's ability to generate free radicals upon UV exposure, which then attack the C=C double bonds of the methacrylate

groups on both EGMP and PEGDA, initiating the chain-growth polymerization process to form a crosslinked hydrogel network.[\[16\]](#)

Characterization Techniques

Proper characterization of both the EGMP monomer and its resulting polymers is essential for quality control and to understand the structure-property relationships of the final material.

Monomer Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides confirmation of the chemical structure. Expected signals include peaks for the vinyl protons, the methyl group on the methacrylate, and the ethylene glycol protons.
 - ^{31}P NMR: This is a key technique to confirm the presence and chemical environment of the phosphate group. A single peak is expected, and its chemical shift provides information about the phosphate ester.[\[17\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. Key vibrational bands for EGMP include:
 - $\sim 1715\text{ cm}^{-1}$: C=O stretching of the ester group.
 - $\sim 1634\text{ cm}^{-1}$: C=C stretching of the methacrylate group.[\[18\]](#)
 - $\sim 1100\text{--}900\text{ cm}^{-1}$: P-O and P=O stretching of the phosphate group.
 - $\sim 940\text{ cm}^{-1}$: =CH₂ out-of-plane bending.[\[18\]](#)

Polymer Characterization

- FTIR Spectroscopy: Comparing the FTIR spectrum of the polymer to the monomer is a quick way to confirm polymerization. A significant decrease in the intensity of the C=C stretching band at $\sim 1634\text{ cm}^{-1}$ indicates the consumption of the double bonds during polymerization.[\[18\]](#)

- Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight (M_n , M_w) and dispersity (\mathcal{D}) of the synthesized polymers.[4][19] A suitable solvent system (e.g., THF) and calibration standards (e.g., polystyrene) are required.[4]
- Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties of the polymer, such as the glass transition temperature (T_g), which is critical for understanding the material's mechanical properties at different temperatures.

Core Applications and Mechanisms of Action

The unique properties of EGMP have led to its use in a variety of high-performance applications, from industrial coatings to advanced biomedical materials.

Adhesion Promoter in Coatings and Adhesives

The phosphate group of EGMP is an excellent adhesion promoter for a variety of substrates, particularly metals.[1][19]

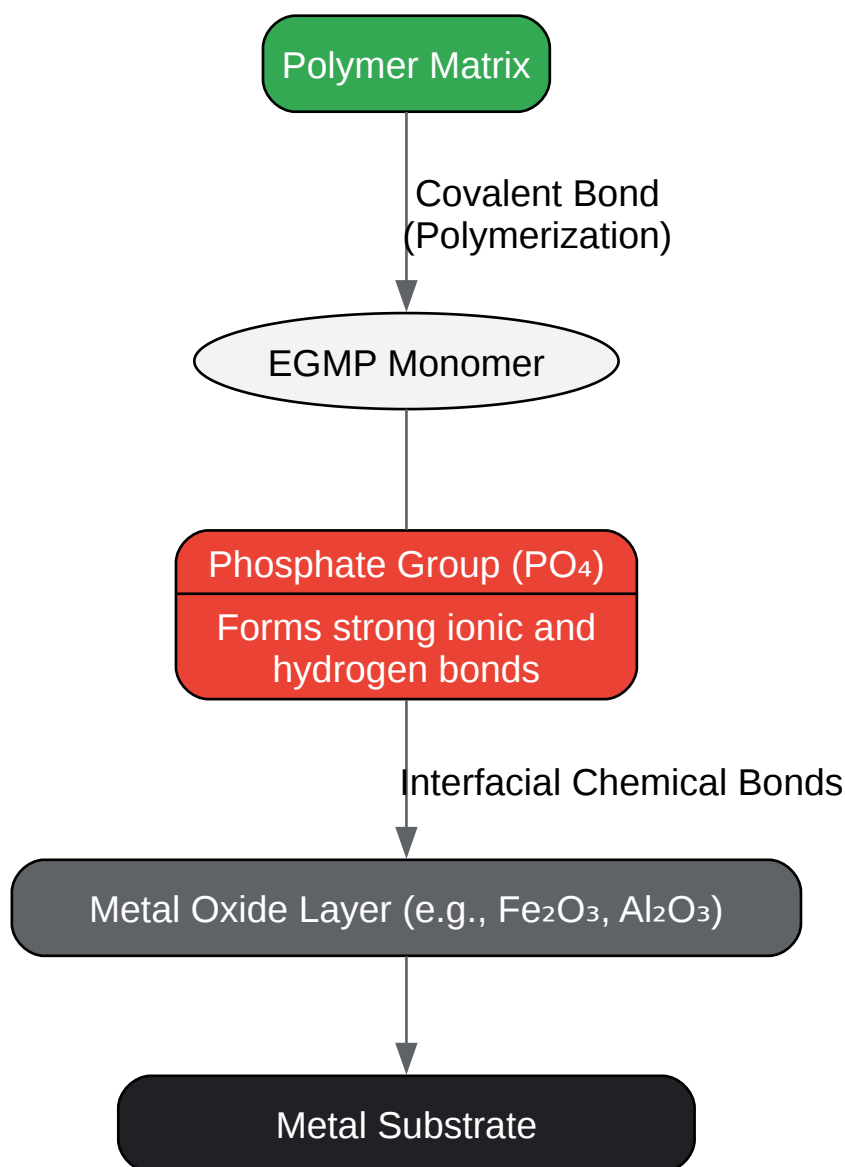
Mechanism of Adhesion:

The adhesion mechanism is twofold:

- Chemical Bonding: The phosphate group can form strong ionic or hydrogen bonds with the metal oxide layer present on the surface of most metals.[20] This creates a robust chemical link between the polymer and the substrate.
- Mechanical Interlocking: The phosphate group can also interact with micro-scale pores and irregularities on the substrate surface, providing a degree of mechanical keying.[21]

The methacrylate end of the monomer polymerizes and becomes part of the bulk coating or adhesive, effectively anchoring the polymer matrix to the substrate surface.

Diagram: Mechanism of Adhesion to a Metal Surface



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Caption: EGMP acts as a molecular bridge, covalently bonding to the polymer matrix and chemically adhering to the metal oxide surface.

Biomedical Applications: Tissue Engineering and Drug Delivery

EGMP is of significant interest in the biomedical field due to its biocompatibility and its ability to promote mineralization, making it a valuable component in materials for bone tissue engineering.[3][5]

Mechanism of Biomineralization:

When incorporated into hydrogels, the negatively charged phosphate groups in EGMP act as nucleation sites for calcium phosphate deposition.^{[4][15]} They attract and concentrate calcium and phosphate ions from the surrounding physiological fluid, initiating the formation of a bone-like mineral phase, such as hydroxyapatite.^{[4][22]} This mineralization not only enhances the mechanical properties of the hydrogel scaffold but also creates a more osteoconductive environment.

A key study demonstrated that incorporating EGMP into PEG hydrogels dramatically increased the viability of encapsulated human mesenchymal stem cells (hMSCs) from 15% to 97%.^[15] The proposed mechanism for this enhanced viability is the ability of the mineralized hydrogel to sequester osteopontin, a crucial cell adhesion protein, thereby promoting better cell-matrix interactions.^[15]

Quantitative Data: Effect of EGMP on hMSC Viability

Hydrogel Composition	EGMP Concentration (mM)	hMSC Viability (%)
PEGDA Control	0	15
PEGDA-co-EGMP	50	97

Data sourced from a study by
an N.I.H. Extramural Research
Support grant.^[15]

Drug Delivery:

The hydrogel networks formed with EGMP can also serve as depots for the controlled release of therapeutic agents.^[3] The mesh size of the hydrogel, which can be tuned by altering the crosslinking density, governs the diffusion rate of the encapsulated drug. The biocompatibility imparted by the phosphate groups makes these systems attractive for various drug delivery applications.

Dental Materials

The excellent adhesion properties of EGMP make it a valuable component in dental adhesives and restorative materials.[21] It can improve the bond strength between a dental composite and the tooth structure (dentin and enamel). Furthermore, its potential to promote mineralization could be leveraged in the development of novel reparative dental materials that encourage the remineralization of damaged tooth tissue.[21]

Conclusion

Ethylene Glycol Methacrylate Phosphate (CAS 24599-21-1) is a highly versatile and functional monomer with significant potential across multiple scientific and industrial domains. Its unique bifunctional structure, which combines a polymerizable methacrylate group with a reactive phosphate group, underpins its efficacy as an adhesion promoter, a crosslinking agent, and a bioactive component in advanced materials. For researchers in drug development and tissue engineering, EGMP offers a powerful tool for creating biocompatible scaffolds that can promote cell viability and guide tissue regeneration through biomineralization. As research continues, the full potential of EGMP-based polymers is still being explored, promising further innovations in materials science and medicine.

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